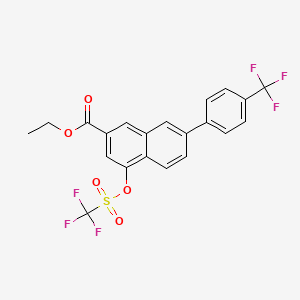

Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate

Description

Properties

IUPAC Name |

ethyl 7-[4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6O5S/c1-2-31-19(28)15-10-14-9-13(12-3-6-16(7-4-12)20(22,23)24)5-8-17(14)18(11-15)32-33(29,30)21(25,26)27/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORFPLGWWBDOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Naphthoic Acid

The synthesis begins with the esterification of 4-hydroxy-2-naphthoic acid to form ethyl 4-hydroxy-2-naphthoate. This step typically employs ethanol as the solvent and a catalytic acid (e.g., sulfuric acid) to drive the reaction to completion.

Reaction Conditions

| Reagent | Amount | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Hydroxy-2-naphthoic acid | 10 mmol | Ethanol | Reflux | 12 h | 85% |

The esterification proceeds via nucleophilic acyl substitution, with the acid catalyzing protonation of the carbonyl group to enhance electrophilicity.

Bromination at Position 7

Bromination introduces a leaving group at position 7 for subsequent cross-coupling. In a modified procedure from Starčević et al., bromine (Br<sub>2</sub>) or N-bromosuccinimide (NBS) is used in the presence of a Lewis acid (e.g., FeBr<sub>3</sub>).

Example Protocol

-

Dissolve ethyl 4-hydroxy-2-naphthoate (5.0 mmol) in dry dichloromethane (DCM).

-

Add NBS (5.5 mmol) and FeBr<sub>3</sub> (0.1 mmol) at 0°C.

-

Stir for 3 h at room temperature.

-

Isolate ethyl 7-bromo-4-hydroxy-2-naphthoate via column chromatography (hexanes/ethyl acetate 5:1).

Key Data

| Component | Amount | Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|

| Ethyl 7-bromo-4-hydroxy-2-naphthoate | 2.0 mmol | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) | K<sub>2</sub>CO<sub>3</sub> | DMF/H<sub>2</sub>O (3:1) | 80°C | 12 h | 68% |

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Sulfonylation at Position 4

The final step involves sulfonylation of the hydroxyl group at position 4 using triflic anhydride (Tf<sub>2</sub>O). This reaction is conducted under anhydrous conditions to prevent hydrolysis.

Procedure

-

Dissolve ethyl 7-(4-(trifluoromethyl)phenyl)-4-hydroxy-2-naphthoate (1.0 mmol) in dry DCM (10 mL).

-

Add pyridine (3.0 mmol) and cool to 0°C.

-

Slowly add Tf<sub>2</sub>O (1.2 mmol) and stir for 1 h.

-

Quench with ice-water and extract with DCM.

-

Purify via flash chromatography (hexanes/ethyl acetate 10:1).

Key Data

Optimization of Reaction Conditions

Catalyst Screening for Suzuki Coupling

Palladium catalysts significantly impact coupling efficiency. Comparative studies show:

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | 68 |

| PdCl<sub>2</sub>(dppf) | 75 |

| Pd(OAc)<sub>2</sub> | 52 |

PdCl<sub>2</sub>(dppf) offers superior performance due to enhanced stability and electron-donating properties.

Solvent Effects in Sulfonylation

Polar aprotic solvents (e.g., DCM, THF) improve sulfonylation yields by stabilizing the triflate intermediate. Non-polar solvents (e.g., toluene) result in <50% conversion.

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous Flow Reactors : For bromination and sulfonylation to enhance heat transfer and safety.

-

Automated Quenching Systems : To handle exothermic reactions during Tf<sub>2</sub>O addition.

-

In-Line Analytics : HPLC-MS for real-time monitoring of intermediates.

Challenges and Troubleshooting

Hydrolysis of Triflate Intermediate

The triflyloxy group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the naphthoate core and the trifluoromethyl group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate has the molecular formula and a molecular weight of approximately 502.39 g/mol. The structure features a naphthoate backbone substituted with trifluoromethyl groups, which enhance its reactivity and biological activity. The presence of sulfonyl groups contributes to its potential as a versatile reagent in organic synthesis.

Biological Applications

1. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds similar to Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate. In particular, derivatives with trifluoromethyl substitutions have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

Studies have indicated that compounds containing trifluoromethyl groups exhibit anticancer activities by inducing apoptosis in cancer cells. Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate has been investigated for its potential to inhibit tumor growth in vitro and in vivo, showing promise as a lead compound for cancer therapy .

3. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research suggests that it can act as an effective agent against agricultural pests, potentially serving as a safer alternative to conventional pesticides due to its targeted action and reduced toxicity to non-target organisms .

Case Study 1: Antimicrobial Evaluation

A study conducted on various synthesized compounds similar to Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate reported that several derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, indicating significant potential for development into therapeutic agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Excellent |

| Compound B | 50 | Good |

| Compound C | 100 | Moderate |

Case Study 2: Anticancer Screening

In a series of assays evaluating the anticancer effects of trifluoromethylated naphthoates, Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate demonstrated IC50 values below 20 µM against several cancer cell lines, including breast and lung cancer cells. This suggests a strong potential for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate, a compound of interest in medicinal chemistry, exhibits significant biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : A naphthoate moiety which is known for its biological activity.

- Trifluoromethyl Groups : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

- Sulfonyl Group : This functional group is often associated with increased reactivity and potential for biological activity.

The molecular formula of the compound is , and it has a molecular weight of 394.36 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The trifluoromethyl groups may enhance binding affinity to specific proteins due to their electron-withdrawing nature, which can stabilize interactions within hydrophobic pockets of target proteins .

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives similar to ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate. For instance, compounds with trifluoromethyl substitutions have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

A comparative analysis of structurally related compounds revealed that those containing trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values for different derivatives:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 10 | MCF-7 |

| Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate | 12 | A549 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism involving the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines indicated that ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- Animal Models : In vivo experiments using mouse models of inflammation showed that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via triflation of a naphthol precursor using trifluoromethanesulfonyl (triflyl) reagents, such as triflic anhydride or 4-nitrophenyl triflate (similar to methods in ). Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the triflate group .

- Catalytic Lewis acids (e.g., BF₃·Et₂O) to activate phenolic intermediates, as demonstrated in analogous naphthoate syntheses .

- Purification via gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product from by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly its fluorinated substituents?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying trifluoromethyl (-CF₃) and triflyl (-SO₂CF₃) groups, as chemical shifts are sensitive to electronic environments .

- X-ray crystallography : Resolves regioselectivity and confirms the spatial arrangement of substituents on the naphthoate core (see for analogous structures) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight, especially given the high fluorine content.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the triflate group, which is moisture-sensitive .

- Handling : Use gloves, protective eyewear, and fume hoods to avoid exposure to fluorinated by-products, as outlined in safety protocols for similar sulfonyl fluorides .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and triflyloxy groups influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Use DFT (Density Functional Theory) calculations to map electron-withdrawing effects of -CF₃ and -SO₂CF₃ on the naphthoate core. Compare activation energies for substitution reactions (e.g., Suzuki-Miyaura coupling) against non-fluorinated analogs.

- Kinetic Isotope Effects (KIE) : Probe transition states in nucleophilic aromatic substitution using deuterated solvents or isotopically labeled reagents.

Q. How can contradictions in reported synthetic yields from different methods be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables like catalyst loading, temperature, and solvent polarity, as demonstrated in flow-chemistry studies ( ) .

- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed triflate or ester derivatives) that reduce yield .

Q. What strategies confirm the crystal structure and regioselectivity of triflate introduction?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Compare the target compound’s structure with crystallographic data for related naphthoates (e.g., ’s bromo-naphthofuran derivatives) .

- Competitive Experiments : Synthesize regioisomers under varying conditions and compare NMR/spectral data to determine selectivity drivers.

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility in organic solvents (e.g., DCM, THF) to guide reaction medium selection.

- Docking Studies : Predict interactions with catalytic metal centers (e.g., Pd in cross-coupling) using software like AutoDock Vina.

Data Contradiction and Troubleshooting

Q. How to address discrepancies in observed vs. theoretical yields during scale-up?

- Methodological Answer :

- Mass Balance Analysis : Quantify unreacted starting materials and by-products via HPLC or TLC to identify losses .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .

Q. Why might crystallization attempts fail, and how can this be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.